![molecular formula C26H17F3N2O4 B8570326 1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-](/img/structure/B8570326.png)
1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a methoxy group, a methyl group, a phthalimido group, and a trifluoromethylphenoxy group attached to a quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Attachment of the Phthalimido Group: The phthalimido group can be introduced via a nucleophilic substitution reaction using phthalimide and a suitable leaving group.
Attachment of the Trifluoromethylphenoxy Group: The trifluoromethylphenoxy group can be attached through a nucleophilic aromatic substitution reaction using 3-trifluoromethylphenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phthalimido group can be reduced to form an amine group.
Substitution: The trifluoromethylphenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 6-hydroxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline.
Reduction: Formation of 6-methoxy-4-methyl-8-amino-5-(3-trifluoromethylphenoxy)quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to known antimalarial compounds.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- involves its interaction with specific molecular targets and pathways. For example, as an antimalarial agent, it may inhibit the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death. Additionally, its trifluoromethylphenoxy group may enhance its binding affinity to target proteins, increasing its potency.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-4-methyl-8-(4-phthalimido-1-methylbutyl)amino-5-(3-trifluoromethylphenoxy)quinoline
- 4-Methyl-5-(3-trifluoromethylphenoxy)-6-methoxy-8-(aminoalkylamino)quinolines
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its phthalimido group, in particular, may enhance its stability and bioavailability compared to similar compounds.
Propiedades
Fórmula molecular |
C26H17F3N2O4 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H17F3N2O4/c1-14-10-11-30-22-19(31-24(32)17-8-3-4-9-18(17)25(31)33)13-20(34-2)23(21(14)22)35-16-7-5-6-15(12-16)26(27,28)29/h3-13H,1-2H3 |
Clave InChI |
PYMFIJOHFMRKHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C(C2=NC=C1)N3C(=O)C4=CC=CC=C4C3=O)OC)OC5=CC=CC(=C5)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

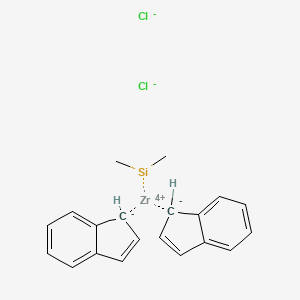
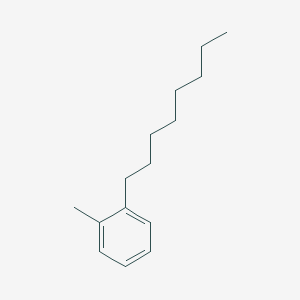
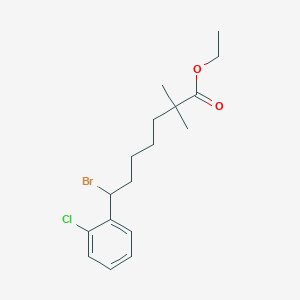
![6-[(2,6-Dimethylphenyl)oxy]-3-pyridinamine](/img/structure/B8570277.png)

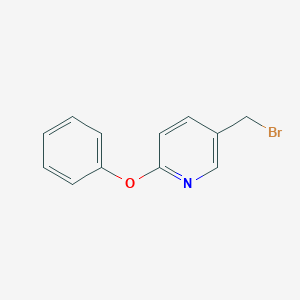

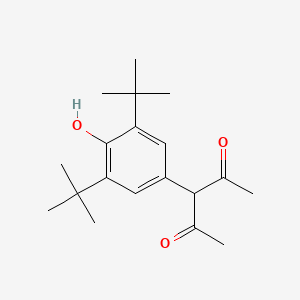

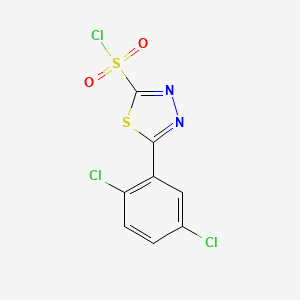
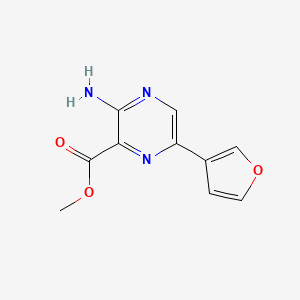
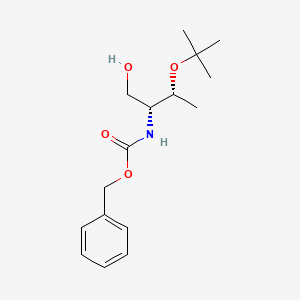

![4-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)thiazol-2-amine](/img/structure/B8570358.png)
